molecular formula C15H10Cl3FO B1327910 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone CAS No. 898751-36-5

3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone

Cat. No.: B1327910
CAS No.: 898751-36-5
M. Wt: 331.6 g/mol
InChI Key: HOHJDVXGGVEKQL-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone is an organic compound that belongs to the class of substituted phenylpropiophenones. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3,4-dichloropropiophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product through a nucleophilic addition mechanism.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenylpropiophenones with different nucleophiles.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorophenylboronic acid: Shares the chloro and fluoro substituents but differs in its boronic acid functional group.

    3-Chloro-5-fluorophenylacetic acid: Similar substituents but with an acetic acid moiety.

    3-Chloro-5-fluorophenylpropionaldehyde: Contains the same substituents but with an aldehyde group.

Uniqueness

3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone is unique due to its specific combination of substituents and the propiophenone backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-11-5-9(6-12(19)8-11)1-4-15(20)10-2-3-13(17)14(18)7-10/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHJDVXGGVEKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644975
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-36-5
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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